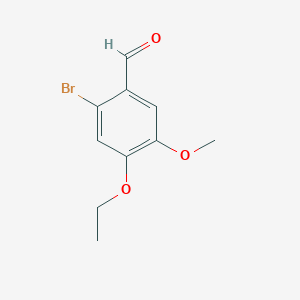

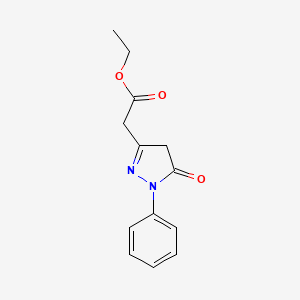

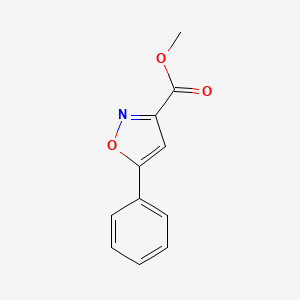

4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves intramolecular cyclization of thiosemicarbazides. A common method for synthesizing these derivatives is by reacting isothiocyanates with appropriate hydrazides in the presence of a base, followed by dehydrative cyclization to form the triazole core. This method yields the compounds with high specificity and under relatively mild conditions (Bayrak et al., 2009).

Molecular Structure Analysis

The molecular structure and geometry of 1,2,4-triazole derivatives can be determined through techniques such as X-ray diffraction and spectroscopy (IR, NMR). These studies reveal the stabilization of the compound's structure by intermolecular hydrogen bonds and other interactions. Advanced computational methods, including DFT and HF calculations, complement these experimental techniques by predicting vibrational frequencies, molecular geometry, and electronic structures, offering insights into the compounds' stability and reactivity (Karakurt et al., 2010).

Chemical Reactions and Properties

1,2,4-Triazole derivatives undergo various chemical reactions, including alkylation and aminomethylation, which modify their chemical structure and potentially enhance their biological activity. These reactions are often regioselective and can be influenced by different substituents on the triazole ring, affecting the compounds' properties and applications (Ashry et al., 2006).

Applications De Recherche Scientifique

Antitumor Activity

4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives have been studied for their potential antitumor properties. A study by Kaldrikyan et al. (2013) explored the alkylation and aminomethylation of 4H-1,2,4-triazole-3-thiols, finding that certain Nand S-substituted derivatives exhibited antitumor activity. This research indicates a possible relationship between chemical structure and antitumor efficacy in these compounds (Kaldrikyan, Minasyan, & Melik-Ogandzhanyan, 2013).

Corrosion Inhibition

Orhan et al. (2012) investigated the use of allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol in inhibiting corrosion of mild steel in acidic environments. Their study demonstrated that this compound efficiently inhibited corrosion and suggested its potential application in protective coatings or treatments for steel (Orhan, Ercan, Koparir, & Soylemez, 2012).

DNA Methylation Inhibitors

Research by Hakobyan et al. (2017) explored the functionalization of triazole derivatives, including those similar to 4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol, for potential use as DNA methylation inhibitors. These compounds could have significant implications in cancer research and therapy (Hakobyan, Hovsepyan, Nersesyan, Agaronyan, Danielyan, Paronikyan, & Minasyan, 2017).

Propriétés

IUPAC Name |

3-[4-(2-methylpropoxy)phenyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-4-9-18-14(16-17-15(18)20)12-5-7-13(8-6-12)19-10-11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUUEANBWIPYCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)